Methyl chlorodifluoroacetate

Catalog No.
S1503334
CAS No.
1514-87-0
M.F
C3H3ClF2O2
M. Wt
144.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chlorodifluoroacetate

CAS Number

1514-87-0

Product Name

Methyl chlorodifluoroacetate

IUPAC Name

methyl 2-chloro-2,2-difluoroacetate

Molecular Formula

C3H3ClF2O2

Molecular Weight

144.5 g/mol

InChI

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3

InChI Key

AWUPLMYXZJKHEG-UHFFFAOYSA-N

SMILES

COC(=O)C(F)(F)Cl

Canonical SMILES

COC(=O)C(F)(F)Cl

Methyl chlorodifluoroacetate is a chemical compound with the molecular formula C3H3ClF2O2C_3H_3ClF_2O_2. It is characterized by the presence of a chlorinated and difluorinated acetate group, making it a notable member of the haloester family. This compound is colorless to pale yellow in appearance and is typically used as an intermediate in organic synthesis, particularly in the production of fluorinated compounds. Its unique structure imparts specific reactivity and properties that are valuable in various chemical applications.

There is no current information available on the specific mechanism of action of MCDF in any biological system.

  • Fluorinated organics can be corrosive and may irritate skin and eyes [].
  • Some fluorinated compounds are volatile and can be harmful if inhaled.
  • Fluorinated organics can react with some materials, so proper handling procedures are essential.

  • Reaction with Chlorine: Methyl chlorodifluoroacetate reacts with chlorine atoms, leading to the formation of alkoxy radicals. These radicals can further react with oxygen to produce mixed anhydrides or undergo rearrangement to yield chlorodifluoroacetic acid .
  • Demethylation: The compound can undergo demethylation, resulting in the formation of copper salts when reacted with copper reagents .
  • Electro

Methyl chlorodifluoroacetate can be synthesized through several methods:

  • Direct Halogenation: The compound can be produced by halogenating methyl acetate using chlorine or fluorine sources under controlled conditions.
  • Electrochemical Methods: Recent studies have shown that electrochemical methods can effectively synthesize 2,2-difluoro-3-hydroxyesters from methyl chlorodifluoroacetate and carbonyl compounds through nickel-catalyzed reactions .
  • Reformatsky Reaction: This method involves the reaction of methyl chlorodifluoroacetate with carbonyl compounds under electrochemical conditions, yielding various fluorinated products .

Methyl chlorodifluoroacetate finds applications primarily in organic synthesis:

  • Fluorinated Compound Synthesis: It serves as a precursor for synthesizing various fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
  • Environmental Studies: The compound is also studied for its atmospheric chemistry implications, particularly its reactions with hydroxyl radicals and chlorine, contributing to understanding its environmental fate .

Studies on the interactions of methyl chlorodifluoroacetate focus on its reactivity with atmospheric species. Its rapid reaction with hydroxyl radicals leads to significant degradation pathways that influence its environmental persistence. The kinetic data obtained from these studies help predict its behavior in different atmospheric conditions and contribute to models assessing its impact on air quality and climate .

Methyl chlorodifluoroacetate shares structural similarities with several other haloesters and fluorinated compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Ethyl chlorodifluoroacetateC4H5ClF2O2C_4H_5ClF_2O_2Similar structure but larger ethyl group; different reactivity patterns.
Methyl trifluoroacetateC3H3F3O2C_3H_3F_3O_2Contains three fluorine atoms instead of two; higher reactivity due to trifluoromethyl group.
Chlorodifluoroacetic acidC2HClF2O2C_2HClF_2O_2Acidic form; significant environmental pollutant; more toxic than methyl chlorodifluoroacetate.
Methyl dichloroacetateC3H4Cl2O2C_3H_4Cl_2O_2Contains two chlorine atoms; different reactivity and biological activity profile.

Uniqueness: Methyl chlorodifluoroacetate's unique combination of chlorine and difluoromethyl groups contributes to its distinct reactivity patterns compared to similar compounds. Its specific atmospheric degradation pathways also highlight its importance in environmental chemistry.

Methyl chlorodifluoroacetate belongs to the family of halogenated esters, specifically characterized by the presence of both chlorine and fluorine substituents. With the IUPAC name methyl 2-chloro-2,2-difluoroacetate, this compound features a methyl ester group attached to a chlorodifluoroacetate moiety. Its molecular structure contains three key functional elements: the methoxy group (-OCH3), a carbonyl group (C=O), and the chlorodifluoromethyl group (-CF2Cl). This unique combination of functional groups gives the compound its distinctive chemical behavior and utility in organic synthesis.

Physical and Chemical Characteristics

Methyl chlorodifluoroacetate presents as a colorless transparent liquid with a molecular weight of 144.5 g/mol. Its physical properties include a boiling point of 79-81°C, a melting point of -140°C, and a density of 1.37 g/mL at 25°C. The compound has a refractive index of 1.349 and a flash point of approximately 19°C, classifying it as a highly flammable liquid. These properties necessitate careful handling and storage procedures, particularly given its sensitivity to moisture and requirement for inert atmosphere storage at 2-8°C.

The reactivity of methyl chlorodifluoroacetate is largely governed by its halogenated structure. The electron-withdrawing effects of the two fluorine atoms and the chlorine atom create an electrophilic center at the alpha carbon, facilitating nucleophilic substitution reactions and making the compound particularly useful as a building block for introducing fluorinated moieties into organic molecules.

Decarboxylation and Difluorocarbene Generation

Thermal Decomposition Pathways and Carbene Reactivity

Methyl chlorodifluoroacetate undergoes thermal decarboxylation to generate difluorocarbene (CF₂), a highly reactive intermediate. This process is catalyzed by elevated temperatures, leading to the elimination of CO₂ and the formation of CF₂, which participates in cycloaddition and insertion reactions. Studies using sodium chlorodifluoroacetate (SCDA) demonstrate that decomposition proceeds via a self-activation mechanism, where difluorocarbene reacts with a second carboxylate molecule to form an activated ester intermediate [2]. Control experiments confirm that protonated chlorodifluoroacetic acid does not react unless base is added, highlighting the necessity of the carboxylate form for carbene generation [2].

The stoichiometry of SCDA is critical, with a minimum of two equivalents required for efficient acylation. This requirement aligns with a proposed mechanism where one equivalent generates CF₂, while the second stabilizes the activated ester [2]. Substitution of SCDA with non-fluorinated carboxylates (e.g., trifluoroacetate) fails to produce analogous reactivity, underscoring the unique role of fluorine in stabilizing transition states.

Base-Mediated Activation Mechanisms for Self-Acylation

Base-free conditions suffice for SCDA-mediated acylation of indoles, but the addition of triethylamine enhances yields by deprotonating intermediates. The reaction exhibits strict selectivity for the indole 3-position, with electron-donating groups on the aromatic ring improving yields (e.g., 81% for 3a) [2]. Computational studies suggest that the activated ester intermediate (ClCF₂C(O)−O−C(O)CF₂Cl) facilitates Friedel-Crafts acylation via electrophilic aromatic substitution. This mechanism is supported by mixed-activation experiments, where SCDA enables acylation even with non-fluorinated carboxylates [2].

Reaction Dynamics with Atmospheric Species

Chlorine Atom Kinetics and Temperature-Dependent Rate Coefficients

Methyl chlorodifluoroacetate reacts with chlorine atoms (Cl) in the troposphere via hydrogen abstraction from the methyl group. Arrhenius parameters for this reaction, measured between 287–313 K, are:
$$
k{\text{MCDFA+Cl}} = (9.6 \pm 5.1) \times 10^{-12} \exp\left(-\frac{1363 \pm 79}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}
$$
The positive activation energy ($$E
a/R = 1363 \, \text{K}$$) confirms the dominance of a hydrogen abstraction pathway [1]. Comparatively, the rate coefficient for Cl + methyl chlorodifluoroacetate is 22-fold slower than that for methyl acetate, reflecting the electron-withdrawing effect of the ClF₂C– group [1].

Reaction$$k_{298 \, \text{K}}$$ (cm³ molecule⁻¹ s⁻¹)
Cl + Methyl chlorodifluoroacetate$$1.0 \times 10^{-13}$$ [1]
Cl + Methyl acetate$$2.2 \times 10^{-12}$$ [1]

Product Distribution Analysis in CF₂ClC(O)OH Formation

In the absence of NOₓ, the alkoxy radical (ClCF₂C(O)OCH₂·) formed after H-abstraction reacts with O₂ to yield CF₂ClC(O)OC(O)H (86% yield) [1]. For ethyl chlorodifluoroacetate, α-ester rearrangement dominates, producing chlorodifluoroacetic acid (CF₂ClC(O)OH) and an ethyl radical. Secondary products like CO arise from formaldehyde oxidation, with yields quantified via FTIR spectroscopy [1].

ProductYield (%)
CF₂ClC(O)OC(O)H (MCDFA + Cl)86 ± 8
CF₂ClC(O)OH (ECDFA + Cl)86 ± 8
CO34 ± 6

Computational Validation of Reaction Pathways

Mechanistic Rationalization of α-Ester Rearrangement vs. O₂ Trapping

Density functional theory (DFT) simulations reveal that the preference for α-ester rearrangement in ethyl chlorodifluoroacetate stems from lower activation barriers compared to O₂ trapping. The rearrangement proceeds via a five-membered transition state, where the alkoxy radical’s oxygen attacks the adjacent carbonyl carbon, releasing CF₂ClC(O)OH [1]. In contrast, methyl chlorodifluoroacetate lacks the ethyl group’s conformational flexibility, favoring O₂ addition to form the mixed anhydride [1].

Asynchronous [4+1] Cycloadditions with Enaminones

While not explicitly studied for methyl chlorodifluoroacetate, analogous difluorocarbene intermediates participate in [4+1] cycloadditions with enaminones. DFT analyses of such reactions show asynchronous mechanisms, where carbene insertion into the C–N bond precedes ring closure [2]. These insights suggest potential applications in heterocyclic synthesis, though experimental validation remains ongoing.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1514-87-0

Wikipedia

Methyl chlorodifluoroacetate

General Manufacturing Information

Acetic acid, 2-chloro-2,2-difluoro-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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